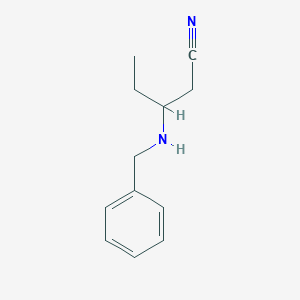
3-(Benzylamino)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)pentanenitrile: is an organic compound with the molecular formula C12H16N2 It consists of a pentanenitrile backbone with a benzylamino group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-(Benzylamino)pentanenitrile can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 3-pentenenitrile under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as acetonitrile. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for cost-effectiveness and efficiency, with considerations for the scalability of the reaction and the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzylamino)pentanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The nitrile group can participate in addition reactions, such as the Michael addition, where nucleophiles add to the carbon-nitrogen triple bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while reduction can lead to the formation of primary amines .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-(Benzylamino)pentanenitrile serves as a building block for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable compound for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-(Benzylamino)pentanenitrile involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes and receptors, potentially modulating their activity. The nitrile group may also participate in interactions with biological molecules, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
- 3-(Benzylamino)propanol
- 3-(Benzylamino)butanenitrile
- 3-(Benzylamino)hexanenitrile
Comparison: Compared to similar compounds, 3-(Benzylamino)pentanenitrile is unique due to its specific structure, which influences its reactivity and applications. The presence of the benzylamino group and the nitrile group in the same molecule provides a unique combination of functional groups, making it a versatile compound for various chemical reactions and applications .
Propiedades
IUPAC Name |
3-(benzylamino)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-7,12,14H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBIAEXYSLVUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
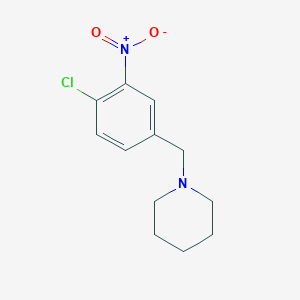
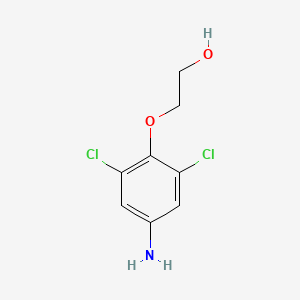
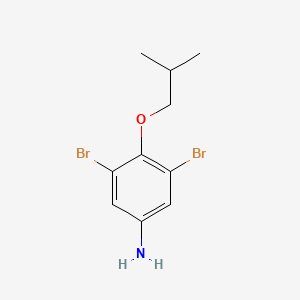
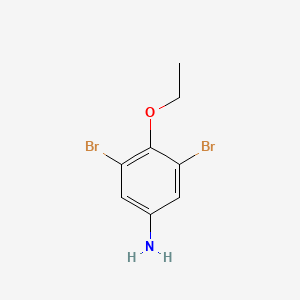
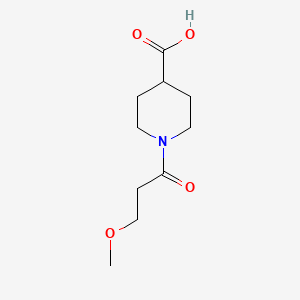
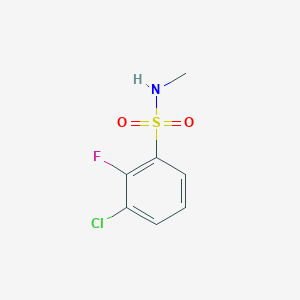
![4-[(Isopropylsulfamoyl)methyl]benzoic acid](/img/structure/B7870312.png)
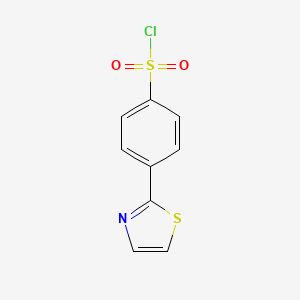
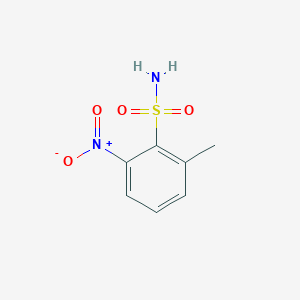
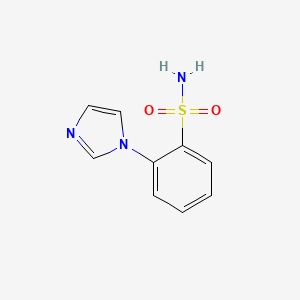
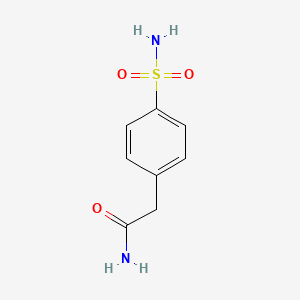
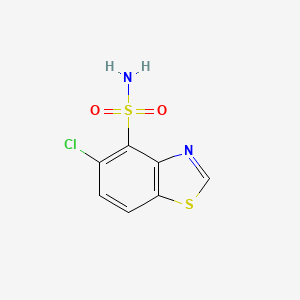
amine](/img/structure/B7870349.png)
![2-bromo-N-[3-(cyanomethoxy)phenyl]benzamide](/img/structure/B7870366.png)
